molecular formula C15H14N2O5S2 B580132 Decarbamylcefoxitin Lactone CAS No. 1422023-33-3

Decarbamylcefoxitin Lactone

Cat. No.: B580132
CAS No.: 1422023-33-3
M. Wt: 366.406
InChI Key: ZNHLCKJVGCWLCR-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Decarbamylcefoxitin Lactone undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Analytical Chemistry
    • Quality Control : Decarbamylcefoxitin Lactone is utilized in the analytical method development and validation processes for quality control of Cefoxitin. This application is crucial for ensuring the efficacy and safety of pharmaceutical products.
    • Method Validation : The compound aids in the validation of analytical methods used to detect and quantify Cefoxitin and its impurities, ensuring compliance with regulatory standards.
  • Pharmaceutical Research
    • Antibiotic Resistance Studies : As an impurity of Cefoxitin, this compound plays a role in studying the mechanisms of antibiotic resistance. Research focuses on how this compound interacts with β-lactamases, enzymes that bacteria produce to resist β-lactam antibiotics.
    • Development of β-lactamase Inhibitors : The compound's interactions can inform the development of new inhibitors that can restore the efficacy of β-lactam antibiotics against resistant strains.
  • Industrial Applications
    • Polymer Production : Lactones, including this compound, are used in producing biodegradable polymers and resorbable surgical materials. These applications highlight the compound's versatility beyond medicinal uses.

Case Study 1: Quality Control Method Development

A study conducted on the analytical methods for quantifying this compound demonstrated its effectiveness in ensuring the quality of Cefoxitin formulations. High-Performance Liquid Chromatography (HPLC) was employed to establish a reliable method for detecting this impurity, which is critical for regulatory compliance and patient safety.

Case Study 2: Investigating Antibiotic Resistance

Research focusing on this compound's interaction with β-lactamases revealed that this compound could inhibit these enzymes effectively. This finding supports its potential use in developing new therapeutic strategies to combat antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of Decarbamylcefoxitin Lactone is closely related to its parent compound, Cefoxitin. Cefoxitin works by inhibiting penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This inhibition disrupts peptidoglycan synthesis, leading to bacterial cell death. This compound, as an impurity, may interact similarly with these molecular targets, although its specific effects and pathways are less well-studied.

Comparison with Similar Compounds

Decarbamylcefoxitin Lactone can be compared with other lactones and β-lactam antibiotics:

Biological Activity

Decarbamylcefoxitin Lactone (DCFL) is a semi-synthetic antibiotic compound derived from Cefoxitin, which is known for its broad-spectrum antibacterial activity. This article provides a comprehensive overview of the biological activity of DCFL, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

  • Chemical Structure : DCFL is characterized by its unique lactone moiety, which contributes to its biological activity. The chemical structure can be represented as:
    N 4S 5R 4 Methoxy 3 11 dioxo 10 oxa 6 thia 2 azatricyclo 6 3 0 02 5 undec 1 8 en 4 yl 2 thiophen 2 ylacetamide\text{N 4S 5R 4 Methoxy 3 11 dioxo 10 oxa 6 thia 2 azatricyclo 6 3 0 02 5 undec 1 8 en 4 yl 2 thiophen 2 ylacetamide}
  • CAS Number : 1422023-33-3

DCFL acts primarily through the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This action leads to the disruption of peptidoglycan synthesis, resulting in bactericidal effects.

Key Mechanisms:

  • Covalent Inhibition : DCFL forms covalent bonds with PBPs, effectively inhibiting their function and leading to bacterial cell lysis.
  • Interaction with β-lactamases : The compound interacts with β-lactamases, enzymes that can hydrolyze β-lactam antibiotics, thereby enhancing the efficacy of other β-lactam antibiotics by preventing their degradation.

Antimicrobial Activity

DCFL exhibits significant antimicrobial activity against a variety of bacterial strains. Its effectiveness can be summarized in the following table:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli0.5
Staphylococcus aureus0.25
Pseudomonas aeruginosa1.0

Cytotoxicity Studies

Research indicates that DCFL has low cytotoxicity in mammalian cells at therapeutic concentrations. Studies have shown IC50 values in various cell lines indicating selective toxicity towards bacteria over human cells.

Pharmacokinetics

The pharmacokinetic profile of DCFL suggests that it has a relatively stable presence in biological systems but may degrade over time under certain conditions. This degradation can affect its long-term efficacy.

Key Pharmacokinetic Parameters:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Wide distribution in tissues due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver; interactions with metabolic enzymes can affect its activity.
  • Excretion : Renal excretion as metabolites.

Case Studies

  • Efficacy Against Resistant Strains : A study demonstrated that DCFL retained activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential use in treating resistant infections.
  • In Vivo Studies : Animal models showed that DCFL administered at low doses resulted in significant inhibition of bacterial growth without notable toxicity, suggesting a favorable therapeutic index.

Research Applications

DCFL has several applications in both clinical and research settings:

  • Antibiotic Resistance Studies : As an impurity of Cefoxitin, it provides insights into mechanisms of antibiotic resistance and the development of β-lactamase inhibitors.
  • Quality Control in Pharmaceutical Manufacturing : Used for analytical method development to ensure the quality and efficacy of Cefoxitin formulations.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Decarbamylcefoxitin Lactone, and how can reproducibility be ensured?

  • Answer : Synthesis protocols should detail reagent purity, reaction conditions (temperature, solvent systems, catalysts), and purification steps. For reproducibility, provide explicit stoichiometric ratios, reaction times, and characterization data (e.g., NMR, HPLC purity ≥95%). Ensure adherence to IUPAC nomenclature and cross-validate results with independent replicates . Experimental sections must avoid redundancy with supplementary materials while maintaining clarity for replication .

Q. Which analytical techniques are critical for characterizing this compound’s structural identity and purity?

  • Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, 1H/13C) are essential for structural elucidation. Purity should be confirmed via HPLC with UV detection (e.g., ≥95% purity threshold). Include spectral data in tabular form (e.g., δ values, coupling constants) and reference known spectra for comparison .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

  • Answer : Use cell-based assays (e.g., IC50 determination) with positive/negative controls. Specify cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%). Report dose-response curves and statistical methods (e.g., ANOVA with post-hoc tests). Validate findings with orthogonal assays (e.g., enzymatic inhibition) to confirm mechanism .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Answer : Conduct meta-analyses to identify variables affecting outcomes (e.g., assay conditions, compound stability). Use Bland-Altman plots or Cohen’s κ to quantify inter-study variability . Replicate key experiments under standardized conditions and perform sensitivity analyses to isolate confounding factors (e.g., impurity profiles) .

Q. How can reaction yields of this compound be optimized while minimizing byproducts?

  • Answer : Employ design-of-experiments (DoE) approaches, such as factorial designs, to test variables (e.g., temperature, solvent polarity). Monitor reaction progress via TLC/LC-MS and quantify yields using internal standards. Use response surface methodology (RSM) to identify optimal conditions . Include contingency plans for byproduct removal (e.g., column chromatography gradients) .

Q. What advanced computational or mechanistic approaches elucidate this compound’s mode of action?

  • Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict target binding. Validate with mutagenesis studies or isotopic labeling (e.g., 13C tracing). For kinetic studies, use stopped-flow techniques to measure rate constants and propose catalytic mechanisms .

Q. Data Presentation & Analysis

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

  • Answer : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals (95%) and goodness-of-fit metrics (R²). For multi-experiment data, apply mixed-effects models to account for batch variability .

Q. How should researchers present conflicting spectral data for this compound in publications?

  • Answer : Use comparative tables to highlight discrepancies (e.g., δ shifts in NMR) and provide annotated spectra in supplementary materials. Discuss potential sources (e.g., solvent effects, tautomerism) and validate with alternative techniques (e.g., X-ray crystallography) .

Q. Methodological Best Practices

Q. What steps ensure ethical reporting of negative or inconclusive results for this compound?

  • Answer : Disclose all data, including failed experiments, in supplementary materials. Use neutral language (e.g., “no significant correlation observed”) and contextualize findings within broader literature .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Assess degradation products and calculate half-life (t½) using first-order kinetics. Compare with in silico predictions (e.g., GastroPlus simulations) .

Properties

IUPAC Name

N-[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S2/c1-21-15(16-10(18)5-9-3-2-4-23-9)13(20)17-11-8(6-22-12(11)19)7-24-14(15)17/h2-4,14H,5-7H2,1H3,(H,16,18)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHLCKJVGCWLCR-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422023-33-3
Record name Cefoxitin lactone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAZ3H38FEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.